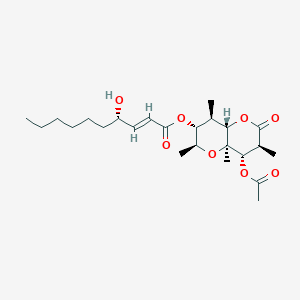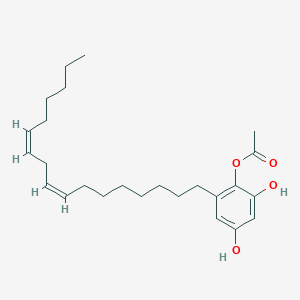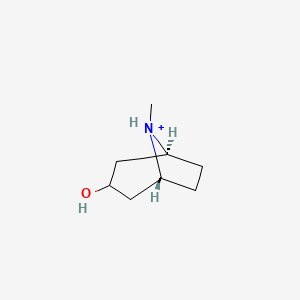
Pseudotropinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropinium is conjugate acid of tropine arising from protonation of the tertiary amino group. It is a conjugate acid of a tropine.
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy in Analyzing Bifunctional Tropanes
Pseudotropinium, along with related compounds like tropine and nortropine, was studied using nuclear magnetic resonance (NMR) spectroscopy. The research by Chappell et al. (1973) utilized a shift reagent to simplify the NMR spectra of these compounds. This study revealed insights into the conformational structure of α- and β-tropines and tropinones, demonstrating the usefulness of NMR spectroscopy in analyzing complex organic structures.
Biocontrol Applications in Agriculture
Although not directly related to Pseudotropinium, studies on biocontrol applications in agriculture provide an interesting context for understanding the broader implications of chemical compounds in plant science. For instance, research by McSpadden Gardener (2007) and Walsh et al. (2001) discuss the role of Pseudomonas spp. in biological control of plant pathogens and their potential in replacing chemical fungicides. These studies emphasize the importance of understanding chemical interactions in the soil and the potential of natural compounds for sustainable agriculture.
Photoreceptor Research in Plant Biology
Studies on photoreceptors in plants, such as the work on phototropin by Christie (2007), provide insight into how light influences plant growth and development. Though not directly related to Pseudotropinium, this research highlights the intricate ways in which chemical receptors and compounds interact with environmental factors to regulate plant behavior.
Eigenschaften
Produktname |
Pseudotropinium |
|---|---|
Molekularformel |
C8H16NO+ |
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/p+1/t6-,7+,8? |
InChI-Schlüssel |
CYHOMWAPJJPNMW-DHBOJHSNSA-O |
Isomerische SMILES |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)O |
SMILES |
C[NH+]1C2CCC1CC(C2)O |
Kanonische SMILES |
C[NH+]1C2CCC1CC(C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



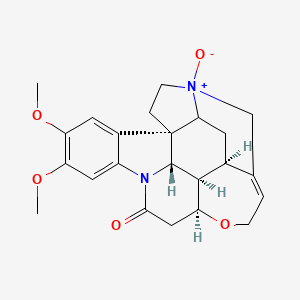
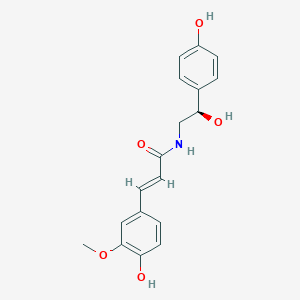
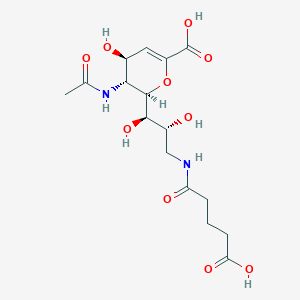
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1250307.png)
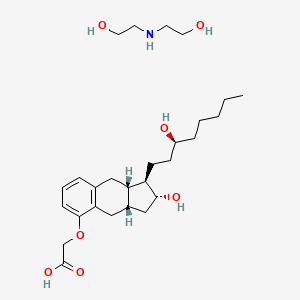
![1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)
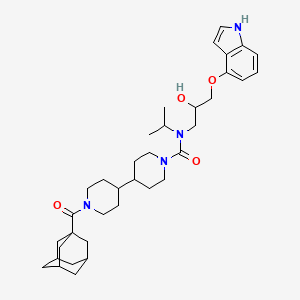
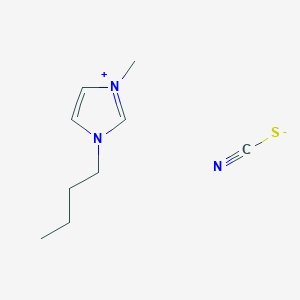
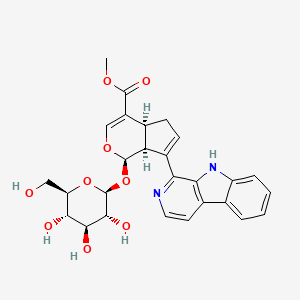
![5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B1250317.png)


